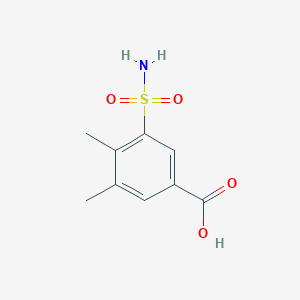

3,4-Dimethyl-5-sulfamoylbenzoic acid

Descripción

Overview of the Sulfamoylbenzoic Acid Class and its Significance

The sulfamoylbenzoic acid scaffold is a key structural motif in various areas of chemical science. These compounds are characterized by a benzoic acid core substituted with a sulfamoyl group (-SO₂NH₂). This unique combination of a carboxylic acid and a sulfonamide functional group imparts a range of physicochemical properties that make them valuable in medicinal chemistry and materials science. ontosight.ainih.gov

In pharmaceutical research, sulfamoylbenzoic acid derivatives serve as crucial intermediates in the synthesis of biologically active molecules. chemicalbook.comgoogle.com The sulfonamide group is a well-established pharmacophore, and its incorporation into a benzoic acid structure allows for the development of compounds with diverse therapeutic potential. For instance, various derivatives have been investigated for their diuretic and antihypertensive properties. googleapis.com More recently, research has expanded into their potential as specific enzyme inhibitors and receptor agonists. nih.gov

Beyond the life sciences, sulfamoylbenzoic acid derivatives are finding applications in materials science. They have been utilized as molecular additives to modulate the crystallization dynamics and passivate defects in perovskite thin films, which is a critical step in enhancing the efficiency and stability of perovskite solar cells. acs.org The versatility of the sulfamoylbenzoic acid framework, which allows for various substitutions on the aromatic ring, provides a platform for fine-tuning molecular properties like dipole moments to achieve desired material characteristics. acs.org

Contextualization of 3,4-Dimethyl-5-sulfamoylbenzoic Acid within Sulfonamide Chemistry

This compound is a specific member of the sulfamoylbenzoic acid family. Its structure features a benzoic acid ring with a sulfonamide group at position 5, and two methyl groups at positions 3 and 4. The presence of the sulfonamide group firmly places it within the vast and historically significant class of sulfonamide compounds. ajchem-b.com

The sulfonamide functional group (-SO₂NH₂) is the defining feature of sulfa drugs, the first class of synthetic antimicrobial agents. ajchem-b.com While this compound itself is not marketed as a drug, its chemical structure suggests its primary role as a building block or intermediate in organic synthesis. The carboxylic acid group can be readily converted into other functional groups like esters or amides, while the sulfonamide nitrogen can also be substituted, allowing for the creation of a library of more complex derivative compounds.

The dimethyl substitution pattern on the benzene (B151609) ring influences the molecule's electronic properties and steric hindrance, which can, in turn, affect the reactivity and biological activity of any subsequent derivatives synthesized from it. Chemical suppliers list it as a research chemical or organic building block, reinforcing its role in the synthesis of new chemical entities for investigation. bldpharm.com

Below is a data table summarizing the known properties of this compound, compiled from chemical databases.

| Property | Value |

| CAS Number | 62971-64-6 |

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 229.25 g/mol |

| Boiling Point | 501°C at 760 mmHg |

| SMILES | CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)O |

| InChIKey | XPJVOWIAQQEUFK-UHFFFAOYSA-N |

Data sourced from publicly available chemical databases. bldpharm.comamadischem.com

Historical Perspectives on Sulfonamide Derivatives in Academic Inquiry

The academic and industrial interest in sulfonamide derivatives can be traced back to the groundbreaking discovery of their antibacterial properties in the 1930s. youtube.com The journey began with the synthesis of a red azo dye, Prontosil, by researchers at Bayer AG. In 1935, Gerhard Domagk published findings that Prontosil could cure systemic streptococcal infections in mice, a discovery that earned him the Nobel Prize in Medicine in 1939. openaccesspub.org

Subsequent research at the Pasteur Institute in France revealed that Prontosil was a prodrug, metabolizing in the body to release the active antibacterial agent, sulfanilamide (B372717). openaccesspub.org This discovery was a pivotal moment in medicine, as it demonstrated that a synthetic chemical could effectively combat bacterial infections systemically. It unleashed a wave of research into what became known as "sulfa drugs."

This era of "sulfonamide enthusiasm" led to the synthesis of thousands of sulfonamide derivatives between the 1930s and 1940s. nih.gov Researchers systematically modified the sulfanilamide structure, leading to the development of drugs with improved efficacy, broader spectrum of activity, and better safety profiles, such as sulfapyridine (B1682706) and sulfathiazole. youtube.comopenaccesspub.org Beyond their antimicrobial effects, further research into sulfonamide derivatives led to the development of other important classes of drugs, including diuretics, and oral hypoglycemic agents for treating diabetes. openaccesspub.org This historical legacy underscores the foundational role of sulfonamide chemistry in the development of modern pharmacology and continues to inspire the investigation of new derivatives, including specialized building blocks like this compound. ajchem-b.com

Propiedades

IUPAC Name |

3,4-dimethyl-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJVOWIAQQEUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388156 | |

| Record name | 3,4-dimethyl-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62971-64-6 | |

| Record name | 3,4-dimethyl-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethyl-5-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3,4 Dimethyl 5 Sulfamoylbenzoic Acid

Precursor Identification and Design Strategies

The successful synthesis of 3,4-Dimethyl-5-sulfamoylbenzoic acid is critically dependent on the rational selection of starting materials and a well-thought-out strategy for the sequential introduction of substituents onto the benzene (B151609) ring.

Rational Design of Starting Materials

The logical starting point for the synthesis of this compound is a precursor that already contains the dimethylbenzoyl scaffold. In this regard, 3,4-dimethylbenzoic acid emerges as a prime candidate. This precursor simplifies the synthetic route by already having the carboxyl and the two methyl groups in the correct relative positions, thereby focusing the subsequent synthetic efforts on the introduction of the sulfamoyl group at the C-5 position.

Exploration of Synthetic Precursors for Benzene Ring Substitution

The substitution pattern of the target molecule is governed by the directing effects of the substituents present on the benzene ring during electrophilic aromatic substitution reactions. In the case of 3,4-dimethylbenzoic acid, the two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.

This combination of directing effects is advantageous for the desired substitution at the 5-position. The 5-position is ortho to the methyl group at C-4 and meta to the carboxylic acid group at C-1. This convergence of directing influences makes the 5-position the most electronically favorable site for electrophilic attack, thus facilitating the regioselective introduction of the sulfamoyl functionality.

Advanced Synthetic Routes for this compound

The core of the synthesis of this compound lies in a series of well-established yet precisely controlled chemical reactions. These routes are designed to achieve the desired substitution pattern with high yield and purity.

Regioselective Functionalization Approaches

The primary strategy for the synthesis of this compound involves the electrophilic substitution of a suitable precursor. The key to this approach is achieving the desired regioselectivity, which is dictated by the electronic properties of the substituents already present on the benzene ring.

As previously discussed, the use of 3,4-dimethylbenzoic acid as a starting material provides a favorable electronic environment for the introduction of a substituent at the 5-position. The activating methyl groups and the deactivating carboxyl group work in concert to direct the incoming electrophile to the desired location.

Introduction of Sulfamoyl and Carboxyl Moieties

The introduction of the sulfamoyl group is typically a two-step process:

Chlorosulfonation: This reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring. For the synthesis of this compound from 3,4-dimethylbenzoic acid, the starting material is treated with chlorosulfonic acid (ClSO₃H). The reaction is an electrophilic aromatic substitution where the electrophile is generated from chlorosulfonic acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to ensure monosubstitution and prevent side reactions.

Amination: The resulting 3,4-dimethyl-5-chlorosulfonylbenzoic acid is then converted to the final product by reaction with ammonia (B1221849) (NH₃). This nucleophilic substitution reaction replaces the chlorine atom of the sulfonyl chloride with an amino group, forming the sulfamoyl moiety (-SO₂NH₂).

An alternative approach starting from o-xylene (B151617) would first involve a Friedel-Crafts acylation or carboxylation to introduce the carboxyl group, followed by the chlorosulfonation and amination steps as described above.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Chlorosulfonation | 3,4-Dimethylbenzoic acid, Chlorosulfonic acid | 3,4-Dimethyl-5-chlorosulfonylbenzoic acid |

| 2 | Amination | 3,4-Dimethyl-5-chlorosulfonylbenzoic acid, Ammonia | This compound |

Methylation Strategies at Positions 3 and 4

While the primary synthetic routes start with precursors already containing the 3,4-dimethyl substitution pattern, it is theoretically possible to introduce the methyl groups at a later stage of the synthesis. Modern organic chemistry offers several C-H methylation techniques. bohrium.com

For instance, a suitably substituted benzoic acid could be subjected to a directed C-H methylation reaction. Iridium-catalyzed C-H methylation has been shown to be effective for the ortho-methylation of benzoic acids. bohrium.com This approach, however, would require a more complex precursor and careful control of regioselectivity to achieve the desired 3,4-dimethyl substitution pattern. Given the ready availability of 3,4-dimethylated precursors, this late-stage methylation approach is generally considered less efficient for the synthesis of this specific compound.

Chemical Transformations and Derivatization Reactions

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

The benzene ring of this compound is substituted with two methyl groups, a carboxylic acid group, and a sulfamoyl group. These substituents influence the rate and regioselectivity of electrophilic aromatic substitution reactions. The methyl groups are activating and ortho-, para-directing, while the carboxylic acid and sulfamoyl groups are deactivating and meta-directing.

In electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation, the incoming electrophile will be directed to the positions on the aromatic ring that are most activated and sterically accessible. The directing effects of the existing substituents on this compound are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CH3 | 3 | Activating | Ortho, Para |

| -CH3 | 4 | Activating | Ortho, Para |

| -COOH | 1 | Deactivating | Meta |

| -SO2NH2 | 5 | Deactivating | Meta |

Considering the combined effects, the positions ortho to the methyl groups (positions 2 and 6) are the most likely sites for electrophilic attack, provided steric hindrance is not prohibitive.

Nucleophilic aromatic substitution reactions on the aromatic ring of this compound are generally difficult due to the presence of electron-donating methyl groups and the absence of strong electron-withdrawing groups at positions ortho or para to a potential leaving group. However, under forcing conditions or with appropriate derivatization to introduce a good leaving group, such reactions might be possible.

Modifications of the Sulfamoyl Group

The sulfamoyl group (-SO2NH2) offers a site for various modifications, primarily through reactions involving the nitrogen atom. N-alkylation and N-acylation are common transformations.

N-Alkylation: The hydrogen atoms on the nitrogen of the sulfamoyl group can be substituted with alkyl groups. This is typically achieved by deprotonation with a base to form a sulfonamide anion, followed by reaction with an alkyl halide.

N-Acylation: The sulfamoyl group can be acylated using acyl chlorides or acid anhydrides in the presence of a base. This reaction forms N-acylsulfonamides, which are an important class of compounds with various biological activities. semanticscholar.org

| Reaction Type | Reagents | Product |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | N-alkyl-3,4-dimethyl-5-sulfamoylbenzoic acid |

| N-Acylation | Acyl chloride (R-COCl) or Acid anhydride (B1165640) ((RCO)2O) / Base | N-acyl-3,4-dimethyl-5-sulfamoylbenzoic acid |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of reactions, most notably esterification and amide formation.

Esterification: this compound can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk This reaction is reversible and is typically driven to completion by removing the water formed during the reaction. masterorganicchemistry.com

Amide Formation: The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This reaction often requires the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid. nih.govdiva-portal.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the amide. nih.gov

| Reaction Type | Reagents | Product |

| Esterification | Alcohol (R-OH) / Acid catalyst (e.g., H2SO4) | Alkyl 3,4-dimethyl-5-sulfamoylbenzoate |

| Amide Formation | Amine (RNH2 or R2NH) / Coupling agent or conversion to acyl chloride | N-substituted-3,4-dimethyl-5-sulfamoylbenzamide |

Formation of Schiff Bases and Related Imine Derivatives

While this compound itself does not directly form Schiff bases, its derivatives containing a primary amino group can. For instance, if the carboxylic acid is converted to an aminomethyl derivative, this can then react with an aldehyde or ketone to form a Schiff base (an imine). The formation of a Schiff base typically involves the condensation of a primary amine with a carbonyl compound. wjpsonline.com

It is important to note that the term "Schiff base" is generally used for imines that are synthesized from a primary amine and a carbonyl compound. wjpsonline.comnih.gov

Oxidation and Reduction Pathways

The functional groups of this compound can undergo both oxidation and reduction reactions.

Oxidation: The methyl groups on the aromatic ring are susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can oxidize benzylic carbons that have at least one hydrogen atom to carboxylic acids. libretexts.orgmasterorganicchemistry.com Therefore, treatment of this compound with a strong oxidizing agent could potentially lead to the formation of a dicarboxylic or tricarboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4). youtube.comlibretexts.org Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. libretexts.org The reduction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. youtube.com

| Reaction Type | Reagents | Product |

| Oxidation of Methyl Groups | Strong oxidizing agent (e.g., KMnO4) | Carboxylic acid derivatives |

| Reduction of Carboxylic Acid | Strong reducing agent (e.g., LiAlH4) | (5-(aminosulfonyl)-3,4-dimethylphenyl)methanol |

Exploration of Derivatives and Analogues of 3,4 Dimethyl 5 Sulfamoylbenzoic Acid

Systematic Structural Modifications for Research Purposes

Systematic structural modifications of a parent molecule like 3,4-Dimethyl-5-sulfamoylbenzoic acid are a cornerstone of medicinal chemistry and materials science. The primary goal is to understand how specific changes in the molecular architecture influence its chemical and physical properties. For sulfamoylbenzoic acid derivatives, research efforts are typically directed towards three main regions of the molecule: the carboxylic acid group, the sulfamoyl moiety, and the aromatic ring.

Modification of the Carboxylic Acid Group:

Esterification: Conversion of the carboxylic acid to various esters can be explored to study the impact of lipophilicity.

Amidation: Formation of amides introduces new hydrogen bonding capabilities and can alter the molecule's conformational preferences.

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic functional groups, such as a tetrazole, to investigate the necessity of the carboxylate moiety for specific interactions.

Modification of the Sulfamoyl Group:

N-Substitution: Introducing substituents on the nitrogen atom of the sulfamoyl group is a common strategy to modulate properties. This is explored in more detail in section 3.2.1.

Modification of the Aromatic Ring:

Substitution Pattern: Altering the position of the methyl and sulfamoyl groups on the benzoic acid ring would provide insight into the spatial requirements for any observed activity or property.

Introduction of New Substituents: Adding or replacing the existing methyl groups with other substituents (e.g., halogens, methoxy (B1213986) groups) can be used to probe electronic and steric effects. This is further discussed in section 3.2.2.

These systematic modifications are essential for building a comprehensive understanding of the molecule's behavior and for the rational design of new compounds with tailored properties.

Synthesis and Characterization of Substituted Sulfamoylbenzoic Acid Analogues

The synthesis of analogues of this compound allows for a detailed investigation into how specific structural changes affect the molecule's characteristics. These synthetic efforts are generally coupled with thorough characterization to confirm the identity and purity of the newly created compounds.

General synthetic strategies to achieve N-substitution often involve the reaction of the parent sulfamoylbenzoic acid with a suitable electrophile under basic conditions. The starting material, this compound, can be synthesized and then reacted with various alkyl or aryl halides to yield a library of N-substituted derivatives.

Two such derivatives that have been identified are:

3,4-dimethyl-5-[(5-methyl-1,3-thiazol-2-yl)sulfamoyl]benzoic acid: This derivative introduces a heterocyclic thiazole (B1198619) ring, which can participate in different types of intermolecular interactions compared to a simple alkyl or aryl group.

3,4-dimethyl-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid: This compound features both a small alkyl group (methyl) and a bulkier isopropyl group on the sulfamoyl nitrogen, creating a tertiary sulfonamide.

Table 1: Examples of N-Substituted Derivatives of this compound

| Compound Name | Molecular Formula | Key Structural Feature |

| 3,4-dimethyl-5-[(5-methyl-1,3-thiazol-2-yl)sulfamoyl]benzoic acid | C13H14N2O4S2 | N-thiazolyl substitution |

| 3,4-dimethyl-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid | C13H19NO4S | N-methyl, N-isopropyl substitution |

Characterization of these new molecules would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups.

Modifications to the substitution pattern on the benzoic acid ring can provide valuable information on the importance of the placement of the functional groups. This can involve altering the position of the existing methyl groups or introducing new substituents.

One example of a ring-substituted analogue is methyl 3-[(2-acetylphenyl)sulfamoyl]-4,5-dimethylbenzoate . In this analogue, the core benzoic acid has been esterified to a methyl benzoate. More significantly, the sulfamoyl group is substituted with a 2-acetylphenyl group. While this is an N-substituted derivative, the modification is on a different parent ring structure (4,5-dimethylbenzoic acid instead of 3,4-dimethyl). This highlights the exploration of different substitution patterns on the aromatic ring.

The synthesis of such analogues would require a multi-step approach, starting from a differently substituted benzoic acid derivative. The characterization would be crucial to confirm the regiochemistry of the substituents on the aromatic ring.

Complexation Chemistry: Metal Complexes of Sulfamoylbenzoic Acids

The carboxylic acid and sulfamoyl groups of this compound and its derivatives are potential coordination sites for metal ions. The study of how these molecules act as ligands and form metal complexes is a significant area of research in coordination chemistry.

While specific studies on the transition metal complexes of this compound are not widely reported, the synthesis of such complexes would likely involve the reaction of the sulfamoylbenzoic acid ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions (e.g., pH, temperature) would be critical in determining the structure of the resulting complex.

The structural elucidation of these potential complexes would rely heavily on single-crystal X-ray diffraction, which provides definitive information about the three-dimensional arrangement of atoms, including bond lengths and angles within the coordination sphere of the metal ion. Spectroscopic techniques such as UV-Vis and IR spectroscopy, as well as magnetic susceptibility measurements, would also be employed to characterize the electronic structure and properties of the metal complexes.

Based on the functional groups present, this compound could act as a ligand in several ways. The carboxylate group can coordinate to a metal center in a monodentate, bidentate chelating, or bridging fashion. The oxygen atoms of the sulfamoyl group and the nitrogen atom could also be involved in coordination, potentially leading to the formation of polynuclear complexes or coordination polymers.

The preferred coordination geometry around the metal ion (e.g., tetrahedral, square planar, octahedral) would be influenced by several factors, including the nature of the metal ion, its oxidation state, the steric and electronic properties of the sulfamoylbenzoic acid ligand, and the presence of any co-ligands. For instance, d8 metal ions like Ni(II) and Pd(II) might favor square planar geometries, while d10 ions like Zn(II) would likely adopt a tetrahedral geometry. The actual binding modes and coordination geometries would need to be determined experimentally, primarily through single-crystal X-ray diffraction studies.

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization Techniques in Structural Analysis

Spectroscopy is a cornerstone of chemical analysis, enabling the elucidation of molecular structures through the interaction of electromagnetic radiation with matter. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy each offer unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-Dimethyl-5-sulfamoylbenzoic acid is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two signals for the two protons on the benzene (B151609) ring. Due to the electronic effects of the surrounding substituents (two electron-donating methyl groups, and two electron-withdrawing carboxylic acid and sulfonamide groups), these protons are expected to appear as singlets or narrow doublets in the range of 7.5-8.5 ppm. wisc.eduyoutube.com The two methyl groups, being in different positions relative to the strongly withdrawing groups, may have slightly different chemical shifts, predicted to be around 2.2-2.6 ppm. The acidic proton of the carboxylic acid group would likely appear as a broad singlet far downfield, typically above 12 ppm. The two protons of the sulfonamide (-SO₂NH₂) group are expected to produce a singlet in the range of 7.0-7.5 ppm, although its position can be variable and concentration-dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide information on the carbon skeleton. The benzene ring is expected to show six distinct signals between 120-150 ppm, as all carbons are in unique chemical environments. libretexts.org The carbons directly attached to the electron-withdrawing carboxylic acid and sulfonamide groups would be shifted further downfield within this range. The carbon of the carboxylic acid group (-COOH) is predicted to have a chemical shift in the 165-175 ppm region. The two methyl group carbons would appear upfield, typically in the 15-25 ppm range. chemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 165 - 175 |

| Aromatic C-H (Position 6) | 7.8 - 8.5 | Singlet / narrow d | 120 - 130 |

| Aromatic C-H (Position 2) | 7.5 - 8.2 | Singlet / narrow d | 125 - 135 |

| Sulfonamide (-SO₂NH₂) | 7.0 - 7.5 | Singlet | N/A |

| Methyl (-CH₃ at C4) | 2.3 - 2.6 | Singlet | 15 - 25 |

| Methyl (-CH₃ at C3) | 2.2 - 2.5 | Singlet | 15 - 25 |

| Aromatic C-COOH | N/A | N/A | 130 - 140 |

| Aromatic C-SO₂NH₂ | N/A | N/A | 135 - 145 |

| Aromatic C-CH₃ (at C4) | N/A | N/A | 140 - 150 |

| Aromatic C-CH₃ (at C3) | N/A | N/A | 138 - 148 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be characterized by several key absorption bands. The O-H stretch of the carboxylic acid group is expected to appear as a very broad band between 2500 and 3300 cm⁻¹, a result of strong hydrogen bonding. orgchemboulder.comopenstax.org The C=O stretch from the same group would produce a strong, sharp absorption between 1680 and 1710 cm⁻¹, with the frequency lowered due to conjugation with the aromatic ring. spectroscopyonline.com The sulfonamide group would be identified by two characteristic absorptions: N-H stretching vibrations around 3350-3250 cm⁻¹ and two strong S=O stretching bands, one asymmetric and one symmetric, typically found near 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. researchgate.netjst.go.jp Aromatic C-H and aliphatic C-H (from methyl groups) stretching would be observed just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. vscht.cz

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |

| Sulfonamide | N-H Stretch | 3350 - 3250 | Medium (doublet) |

| Sulfonamide | S=O Asymmetric Stretch | 1350 - 1310 | Strong |

| Sulfonamide | S=O Symmetric Stretch | 1170 - 1150 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Methyl Groups | C-H Stretch | 2980 - 2850 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Variable |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. Benzoic acid derivatives typically show two main absorption bands. researchgate.netrsc.org The presence of multiple substituents on the ring is expected to cause a bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted benzene. The exact position of the absorption maxima (λ_max) will be influenced by the combined electronic effects of the methyl, carboxyl, and sulfamoyl groups. spcmc.ac.in

Table 3: Predicted UV-Visible Absorption Bands for this compound

| Transition Type | Predicted Absorption Maximum (λ_max) | Description |

| π → π | ~230 - 250 nm | Primary band (B-band), high intensity |

| π → π | ~270 - 290 nm | Secondary band (C-band), lower intensity |

Quantum Chemical Studies and Molecular Modeling

Computational chemistry offers powerful tools to complement experimental data. Quantum chemical studies can predict molecular geometries, electronic structures, and reactivity, providing a deeper understanding at the sub-molecular level.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the ground-state electronic structure and geometry of molecules. A typical calculation for this compound (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) would yield an optimized three-dimensional structure. researchgate.net This calculation provides precise values for all bond lengths, bond angles, and dihedral angles. These parameters would confirm the planarity of the benzene ring and reveal the spatial orientation of the carboxylic acid and sulfonamide substituents relative to the ring, which can be influenced by steric hindrance and potential intramolecular hydrogen bonding.

Table 4: Key Geometric Parameters to be Determined by DFT

| Parameter Type | Examples | Expected Information |

| Bond Lengths | C-C (ring), C-S, S=O, S-N, C-O, C=O, O-H | Provides insight into bond order and strength. |

| Bond Angles | C-C-C (ring), C-S-O, O-S-O, C-C-O | Defines the local geometry around each atom. |

| Dihedral Angles | C-C-S-O, C-C-C=O | Describes the orientation of substituents relative to the aromatic ring. |

Natural Bonding Orbital (NBO) analysis is a computational technique that interprets the complex, many-electron wavefunction in terms of localized chemical bonds and lone pairs, providing a picture that aligns with Lewis structures. wikipedia.org For this compound, NBO analysis would quantify the electron density distribution, revealing natural atomic charges and the nature of the bonding orbitals. A key output is the analysis of intramolecular charge transfer (ICT) and hyperconjugative interactions. researchgate.net This is achieved by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. Significant stabilizing interactions would be expected, such as the delocalization of lone pair electrons from the oxygen atoms of the carboxyl group and the nitrogen atom of the sulfonamide group into the π* antibonding orbitals of the aromatic ring.

Table 5: Predicted Major NBO Stabilizing Interactions

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Predicted Significance |

| LP (N) of -SO₂NH₂ | π* (Aromatic Ring) | n → π | High (strong delocalization) |

| LP (O) of -COOH | π (Aromatic Ring) | n → π | Moderate |

| π (Aromatic Ring) | σ (C-S) | π → σ | Moderate |

| π (Aromatic Ring) | σ (C-C of COOH) | π → σ* | Moderate |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy and spatial distribution of these orbitals are critical. For this compound, the HOMO is expected to be distributed primarily over the electron-rich dimethyl-substituted aromatic ring, which acts as the primary electron donor. The LUMO is likely to be localized over the electron-withdrawing carboxylic acid and sulfonamide groups, as well as parts of the aromatic ring, representing the most probable sites for nucleophilic attack. acs.org

Table 6: Frontier Molecular Orbitals and Global Reactivity Descriptors

| Parameter | Formula | Predicted Significance |

| E(HOMO) | Calculated | Energy of the highest occupied molecular orbital. |

| E(LUMO) | Calculated | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicator of kinetic stability and chemical reactivity. |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Measures the tendency of electrons to escape. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Resistance to change in electron distribution. |

| Global Softness (σ) | 1 / η | Reciprocal of hardness, measure of reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

Despite a comprehensive search for scientific literature and data, no specific experimental or computational studies detailing the nonlinear optical (NLO) properties, crystallographic structure, or molecular docking and dynamics simulations for the compound This compound could be located.

The requested article structure requires in-depth research findings and data tables for the following sections:

Pre Clinical Biological Activities and Mechanistic Studies of Sulfamoylbenzoic Acid Compounds

Enzyme Inhibition Profiles and Biochemical Pathways

Based on a comprehensive search of available pre-clinical research, there is currently no specific information detailing the enzymatic inhibition profile or the interaction of 3,4-Dimethyl-5-sulfamoylbenzoic acid with the biochemical pathways listed below.

Inhibition of Carbonic Anhydrase Isoforms

No studies were identified that specifically investigate the inhibitory effects of this compound on any of the carbonic anhydrase isoforms.

Interference with Folate Synthesis Enzymes

There is no available research data on whether this compound interferes with enzymes involved in the folate synthesis pathway.

Urease Enzyme Inhibition

The potential for this compound to act as a urease enzyme inhibitor has not been reported in the reviewed scientific literature.

Modulation of Na-K-Cl Cotransporters (e.g., NKCC1)

No specific data on the modulatory activity of this compound on Na-K-Cl cotransporters, including the NKCC1 isoform, could be located in published studies.

Inhibition of Ribonucleotide Reductase Subunits

There is no scientific literature available that describes the inhibition of ribonucleotide reductase subunits by this compound.

α-Glucosidase and α-Amylase Inhibition

Research on the inhibitory effects of this compound against α-glucosidase and α-amylase has not been found in the available scientific databases.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade. It is responsible for the release of arachidonic acid from cell membranes, which is the rate-limiting step in the biosynthesis of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. nih.gov Consequently, cPLA2α is considered a significant therapeutic target for the development of novel anti-inflammatory drugs. nih.govnih.gov Inhibition of this enzyme can potentially treat a variety of inflammatory conditions. scispace.com

While specific studies detailing the inhibitory activity of this compound against cPLA2α are not extensively documented in the available literature, research on related sulfamoylbenzoic acid derivatives has shown that this chemical class can exhibit inhibitory effects on the enzyme. For instance, a 4-sulfamoylbenzoic acid derivative was identified as an active inhibitor of cPLA2α with an IC50 value in the micromolar range. nih.gov This suggests that the sulfamoylbenzoic acid scaffold may be a viable starting point for developing cPLA2α inhibitors. The precise mechanism and potency of this compound itself, however, remain to be elucidated through direct experimental evaluation.

Glucokinase Activation Mechanisms

Glucokinase (GK) is a key enzyme that regulates glucose homeostasis and functions as a glucose sensor in pancreatic β-cells and a rate-controlling enzyme for glucose metabolism in the liver. nih.govresearchgate.net In pancreatic β-cells, GK's conversion of glucose to glucose-6-phosphate triggers insulin (B600854) secretion in a glucose-dependent manner. nih.gov In the liver, it promotes the uptake of glucose and its conversion into glycogen (B147801) for storage. researchgate.net Because these processes are impaired in type 2 diabetes, small-molecule glucokinase activators (GKAs) are being investigated as a promising therapeutic strategy. nih.gov

GKAs are allosteric activators, meaning they bind to a site on the enzyme distinct from the glucose-binding site. nih.gov This binding induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. nih.gov This mechanism allows GKAs to lower blood glucose levels by augmenting glucose-stimulated insulin secretion from the pancreas and increasing hepatic glucose disposal, with a potentially lower risk of hypoglycemia compared to other therapies. researchgate.netresearchgate.net

While the general mechanism of GK activation is well-understood, specific studies detailing the interaction of this compound with glucokinase are not available in the reviewed literature. Further research is required to determine if this compound acts as a GKA and to characterize its specific activation profile.

Antimicrobial Spectrum of Action (In Vitro Studies)

The antimicrobial properties of sulfamoylbenzoic acid derivatives are an area of active investigation. In vitro studies are crucial for determining the spectrum of activity, potency, and potential mechanisms of action against various pathogenic microorganisms.

The structural differences between Gram-positive and Gram-negative bacteria, particularly the complex outer membrane of Gram-negative strains, often result in varied susceptibility to antibacterial agents. nih.govnih.gov While direct studies on the antibacterial efficacy of this compound are limited, research on structurally related compounds provides insight into the potential of this chemical class.

Studies on novel 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, which share the sulfonylbenzoic acid core, have demonstrated moderate antibacterial activity, particularly against Gram-positive bacterial strains. nih.govnih.gov For example, certain derivatives inhibited the growth of Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. nih.gov This suggests that the broader class of sulfonyl/sulfamoylbenzoic acids may possess activity against Gram-positive pathogens. However, many compounds show limited to no efficacy against Gram-negative bacteria, a common challenge for new antibacterial agents. researchgate.net The specific activity of this compound against a panel of both Gram-positive and Gram-negative strains requires direct experimental validation.

Table 1: Example of Antibacterial Activity of a Related Sulfonylbenzoic Acid Derivative Data based on qualitative analysis of 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid.

| Bacterial Strain | Type | Activity (Inhibition Zone) | Reference |

|---|---|---|---|

| Enterococcus faecium E5 | Gram-Positive | 15 mm | nih.gov |

| Staphylococcus aureus ATCC 6538 | Gram-Positive | 8 mm | nih.gov |

| Bacillus subtilis ATCC 6683 | Gram-Positive | 9 mm | nih.gov |

Fungal infections represent a significant health concern, and there is a continuous need for new antifungal agents with novel mechanisms of action to combat resistance. mdpi.com Antifungal drugs typically act by targeting unique structures in fungal cells, such as the ergosterol (B1671047) in the cell membrane or enzymes involved in cell wall synthesis. nih.govscielo.br

Currently, there is no available research in the reviewed scientific literature assessing the antifungal properties of this compound. Evaluation against clinically relevant fungal species like Candida albicans and Aspergillus fumigatus would be necessary to determine if this compound possesses any meaningful antifungal activity. jmchemsci.com

Malaria, caused by Plasmodium parasites, remains a major global health threat, with drug resistance necessitating the search for new therapeutic agents. semanticscholar.org In vitro assays using cultured Plasmodium falciparum are the standard initial step for evaluating potential antimalarial compounds. nih.govmdpi.com These assays measure the concentration of a compound required to inhibit parasite growth (IC50).

No studies evaluating the antimalarial activity of this compound were found in the reviewed literature. Therefore, its potential efficacy against Plasmodium falciparum or other malaria-causing parasites is unknown.

Antioxidant Activity Assessment in Chemical Systems

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals. mdpi.com The antioxidant potential of a chemical compound is often assessed using various in vitro chemical systems. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. stuba.sk

The antioxidant activity of this compound has not been reported in the available scientific literature. Assessment through established chemical assays is required to determine if this compound possesses any antioxidant properties.

Investigation of Anti-inflammatory Modulating Effects (Pre-clinical Models)

Extensive searches of scientific literature and patent databases did not yield specific pre-clinical studies investigating the anti-inflammatory modulating effects of This compound . While research exists on the biological activities of various sulfamoylbenzoic acid derivatives, data focusing on the anti-inflammatory properties of this particular compound, including detailed research findings and data suitable for tabular presentation, is not available in the public domain.

Therefore, a detailed analysis of its anti-inflammatory activities, including mechanistic insights from pre-clinical models, cannot be provided at this time. Further research is required to elucidate the potential anti-inflammatory profile of this compound.

Structure Activity Relationship Sar Studies of 3,4 Dimethyl 5 Sulfamoylbenzoic Acid Analogues

Correlations Between Molecular Structure and Biological Potency (Pre-clinical)

The diuretic potency of 5-sulfamoylbenzoic acid derivatives is highly dependent on the arrangement and nature of substituents on the benzene (B151609) ring. Decades of research have established a clear SAR for this class, identifying several structural components as critical for biological activity. These compounds are generally derivatives of either 5-sulfamoyl-2-amino benzoic acid or 5-sulfamoyl-3-amino benzoic acid. pharmacy180.comscribd.com

Key structural requirements for optimal diuretic activity include:

Carboxylic Acid Group (C1): The acidic carboxyl group at the C1 position is considered essential for the compound's primary mechanism of action. pharmacy180.comscribd.com Its anionic charge at physiological pH is crucial for binding to the target protein, the Na-K-Cl cotransporter.

Sulfamoyl Group (C5): The sulfonamide (-SO₂NH₂) moiety at the C5 position is another indispensable feature for high-ceiling diuretic activity. pharmacy180.comscribd.com Modifications to this group generally lead to a significant loss of potency.

Activating Group (C4): The nature of the substituent at the C4 position is a major determinant of potency. Strong electron-withdrawing groups, such as chlorine (Cl), or more complex moieties like phenoxy, benzyl, or benzoyl groups, are known to significantly enhance diuretic effects. pharmacy180.comscribd.com

Amino or Substituted Amino Group (C2 or C3): The substituent at the C2 or C3 position influences both potency and the pharmacokinetic profile of the molecule. A wide range of functional groups can be tolerated at these positions, leading to distinct series of analogues with varying activities. pharmacy180.comscribd.com

For 3,4-Dimethyl-5-sulfamoylbenzoic acid, the presence of the C1-carboxyl and C5-sulfamoyl groups aligns with the fundamental requirements for diuretic activity. The biological potency would then be modulated by the specific methyl groups at the C3 and C4 positions.

| Position on Benzoic Acid Ring | Substituent Type | Effect on Diuretic Potency (Pre-clinical) | Reference Example(s) |

|---|---|---|---|

| C1 | Carboxylic Acid (-COOH) | Essential for activity | Furosemide (B1674285), Bumetanide (B1668049) |

| C5 | Sulfamoyl (-SO₂NH₂) | Essential for activity | Furosemide, Bumetanide |

| C4 | Electron-withdrawing (e.g., -Cl, -CF₃) | Increases potency | Furosemide (Cl) |

| C4 | Bulky groups (e.g., Phenoxy, Benzyl) | Increases potency | Bumetanide (Phenoxy) |

| C4 | Alkyl (e.g., -CH₃) | Modulates activity; generally less potent than electron-withdrawing groups | General SAR |

| C2 / C3 | Amino-based (e.g., Furfurylamino) | Confers high potency | Furosemide |

| C2 / C3 | Alkylamino (e.g., Butylamino) | Confers high potency | Bumetanide |

| C2 / C3 | Alkoxy, Alkylthio | Can retain high potency | Analogue Studies nih.gov |

| C2 / C3 | Alkyl (e.g., -CH₃) | Modulates activity | General SAR |

Impact of Substituent Effects on Bioactivity

The electronic and steric properties of substituents profoundly influence the bioactivity of sulfamoylbenzoic acid analogues.

Substituents at C4: The C4 position is critical. The introduction of an activating group, typically one with electron-withdrawing properties, is a common strategy to enhance potency. For instance, the chlorine atom in furosemide and the phenoxy group in bumetanide occupy this position and are key to their high efficacy. These groups are thought to influence the acidity of the sulfamoyl protons and contribute to receptor binding. In the case of this compound, the C4-methyl group is an electron-donating group, which, based on general SAR principles, might result in lower potency compared to analogues with electron-withdrawing substituents at this position. pharmacy180.comscribd.com

Substituents at C3: A variety of groups can be placed at the C3 position. Studies on 3-substituted-4-phenyl-5-sulfamoylbenzoic acids have shown that the diuretic profile and potency can be maintained when the common 3-alkylamino moiety is replaced with 3-alkoxy or 3-alkylthio groups. nih.gov This indicates a degree of flexibility in the receptor pocket accommodating this position. The 3-methyl group in this compound would contribute to the lipophilicity of the molecule and its steric profile, which would in turn influence its interaction with the biological target.

Computational Approaches to SAR Elucidation

In the absence of extensive experimental data for every analogue, computational methods are invaluable for elucidating and predicting SAR.

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. youtube.com For sulfamoylbenzoic acid derivatives, a QSAR model would typically correlate diuretic potency with various calculated molecular descriptors. Studies on related benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and aromaticity are key predictors of inhibitory activity. nih.gov A QSAR model for this class would likely reveal that increased hydrophobicity and specific electronic features (e.g., the presence of electron-withdrawing groups) are conducive to higher potency, allowing for the predictive screening of novel analogues. nih.govdergipark.org.tr

Drug design for this class of compounds can follow two main preclinical principles:

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of known active molecules (ligands). By analyzing the common structural features (pharmacophore) of potent diuretics like furosemide and bumetanide, new molecules such as this compound can be designed and their potential activity estimated based on their similarity to the established pharmacophore.

Structure-Based Drug Design: This method utilizes the known 3D structure of the target protein (e.g., the Na-K-Cl cotransporter). Molecular docking simulations can be performed to predict how different analogues bind within the active site of the receptor. nih.gov This allows for the rational design of new derivatives with improved binding affinity and, consequently, higher biological potency. For example, docking studies could rationalize the superior activity of compounds with bulky C4 substituents by showing they form favorable interactions within a specific hydrophobic pocket of the binding site.

To build robust QSAR models, a wide range of molecular descriptors are analyzed. These descriptors quantify different aspects of a molecule's structure and properties:

Constitutional Descriptors: These include basic properties like molecular weight and atom counts.

Topological Descriptors: Indices like the Wiener index or connectivity indices describe the branching and shape of the molecule's carbon skeleton.

Quantum Chemical Descriptors: These describe the electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. Recent studies on sulfamoylbenzoic acid derivatives used as molecular additives have shown that tuning the dipole moment via different substituents can significantly alter molecular interactions. nih.gov

Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient) is a critical descriptor, as it influences how a drug is absorbed, distributed, and reaches its target. nih.gov

Analysis of these descriptors for a series of sulfamoylbenzoic acid analogues would reveal the key physicochemical properties driving their diuretic activity.

Binding Site Interactions and Molecular Recognition

The molecular recognition process for sulfamoylbenzoic acid diuretics involves specific interactions with their biological targets.

Primary Target (Na-K-Cl Cotransporter): The diuretic effect stems from the inhibition of the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle. The binding affinity to this renal receptor is well-correlated with diuretic potency. nih.gov Molecular recognition is driven by a combination of interactions:

Ionic Interaction: The deprotonated carboxylate group at C1 forms a crucial ionic bond with a positively charged residue in the binding site.

Hydrogen Bonding: The sulfamoyl group at C5 is a key hydrogen bond donor and acceptor, forming critical interactions that anchor the molecule in the active site.

Hydrophobic/Steric Interactions: Substituents at the C3 and C4 positions engage in van der Waals and hydrophobic interactions with nonpolar pockets in the receptor. The specific nature and geometry of these interactions, dictated by the substituents (e.g., methyl groups vs. a phenoxy group), determine the binding affinity and potency of the analogue.

Advanced Research Applications and Methodological Utility

3,4-Dimethyl-5-sulfamoylbenzoic Acid as a Synthon in Complex Organic Synthesis

In the field of organic synthesis, a "synthon" refers to a structural unit within a molecule that is formed by a synthetic operation and can be conceptually disconnected to represent a starting material. This compound serves as a versatile synthon due to its distinct reactive sites that can be addressed with high selectivity.

The carboxylic acid group is a primary handle for transformations, readily participating in reactions to form esters, amides, and acid halides. This allows for its conjugation to a wide array of other molecules, including polymers, biomolecules, and other complex organic scaffolds. The aromatic ring, activated by its substituent groups, is amenable to various electrophilic and nucleophilic aromatic substitution reactions, enabling further functionalization.

Research into related sulfamoyl benzoic acid (SBA) analogues demonstrates the utility of this molecular framework in medicinal chemistry. nih.gov In one such study, SBA analogues were designed and synthesized as specific agonists for the Lysophosphatidic acid (LPA) receptor 2 (LPA2), which is involved in anti-apoptotic effects. nih.gov The synthetic strategy involved the isosteric replacement of a sulfur group with a sulfamoyl-NH-SO2- moiety, highlighting the sulfamoyl group's role in modulating biological activity through its specific chemical properties and spatial arrangement. nih.gov By employing a medicinal chemistry approach guided by computational modeling, researchers were able to develop non-lipid specific agonists of LPA2, with some analogues exhibiting picomolar activity. nih.gov This underscores the value of the sulfamoyl benzoic acid scaffold, including derivatives like this compound, as a key synthon for creating novel, potent, and selective therapeutic agents. nih.gov

The presence of the dimethyl and sulfamoyl groups also imparts specific steric and electronic properties to the benzene (B151609) ring, influencing the regioselectivity of subsequent reactions and the conformational preferences of the final complex molecule. This level of control is crucial in the construction of compounds where precise three-dimensional structure is key to function, such as in enzyme inhibitors or receptor ligands. bldpharm.com

Utilization in Material Science Research

The unique electronic and structural characteristics of this compound make it a candidate for applications in material science, particularly in the development of perovskite solar cells and coordination polymers.

The addition of functional groups to the benzoic acid backbone can further modulate the electronic properties and stability of the solar cell. For instance, fluorinated benzoic acids have been shown to not only chelate lead ions but also form hydrogen bonds with methylammonium (B1206745) ions in the perovskite structure, synergistically enhancing performance. researchgate.net While specific research on this compound is emerging, its functional groups suggest it could offer similar benefits. The sulfamoyl group, with its potential for hydrogen bonding, and the dimethyl groups, which influence solubility and molecular packing, could play a crucial role in controlling perovskite crystallization and passivating defects.

Below is a table summarizing findings on various benzoic acid derivatives used in PSCs, illustrating the impact of different functional groups on device performance.

| Additive | Key Functional Groups | Observed Effects | Resulting Power Conversion Efficiency (PCE) | Reference |

| Benzoic Acid (BA) | Carboxylic Acid | Improved perovskite grain size, reduced ion migration, passivated defects. | 18.05% (compared to 15.42% for control) | rsc.org |

| 2-Amino-5-iodobenzoic Acid (AIBA) | Amino, Iodo, Carboxylic Acid | Eliminated trap states, facilitated photoexcited charge transfer, reduced electron-hole recombination. | 20.23% | nih.gov |

| 4-Fluorobenzoic Acid (1F-B) | Fluoro, Carboxylic Acid | Chelated lead ions, formed hydrogen bonds with methylammonium ions, increased activation energy for nucleation. | Enhanced performance and stability noted. | researchgate.net |

| Sulfamoylbenzoic Acid Derivatives | Sulfamoyl, Carboxylic Acid | Acted as molecular additives, regulated dipole moment for improved energy level alignment and carrier transfer. | Stabilized PCE of 24.95% achieved. | researchgate.net |

Coordination Polymers: Coordination polymers, including metal-organic frameworks (MOFs), are materials constructed from metal ions or clusters linked by organic ligands. These materials have applications in gas storage, catalysis, and sensing. The formation of stable and predictable structures relies on the geometry and connectivity of the organic linkers.

Carboxylic acids are among the most common functional groups used in ligands for coordination polymer synthesis. mdpi.com this compound can function as a monodentate or potentially a bridging ligand through its carboxylate group. Furthermore, the oxygen and nitrogen atoms of the sulfamoyl group could also participate in coordination with certain metal centers, leading to the formation of more complex, multidimensional networks. nih.govrsc.orgrsc.org The dimethyl substituents on the aromatic ring would influence the packing of the polymer chains and the resulting porosity of the material. The synthesis of coordination polymers with ligands bearing multiple functional groups can lead to materials with tailored properties and functionalities. nih.gov

Role in Biosensor Development and Chemical Probes

The development of tools to detect and study biological processes at the molecular level is a significant area of chemical research. This compound possesses features that make it a promising candidate for use in biosensors and as a scaffold for chemical probes.

Biosensor Development: A biosensor is an analytical device that combines a biological component with a physicochemical detector to detect a chemical substance. There is significant interest in developing biosensors for important industrial precursors like benzoic acid derivatives to monitor their production in engineered microorganisms. nih.gov For example, a synthetic biosensor has been constructed in Saccharomyces cerevisiae to detect 4-hydroxybenzoic acid (pHBA) and other derivatives. nih.govresearchgate.net This biosensor was found to be activated by various carboxylic acids, demonstrating that the molecular recognition machinery can be tailored to respond to specific structural features. researchgate.net

Given this precedent, this compound could be a target analyte for a newly designed biosensor. Alternatively, it could be incorporated into the structure of a synthetic receptor or a competing ligand in an assay, where its specific binding properties would be exploited for detection. The development of such tools is crucial for high-throughput screening in metabolic engineering and for medical sensing purposes. nih.gov

Chemical Probes: Chemical probes are small molecules designed to selectively interact with a specific protein or other biological target, allowing for the study of that target's function in a cellular or organismal context. nih.govchemicalprobes.org A high-quality chemical probe must be potent and selective for its intended target. nih.gov

The structure of this compound makes it an attractive starting point or "scaffold" for the synthesis of chemical probes. The carboxylic acid group provides a convenient attachment point for various functional moieties, such as:

Reporter Tags: Fluorophores or biotin (B1667282) can be attached to allow for visualization and isolation of the target protein. nih.gov

Reactive Groups: Photoreactive groups (e.g., diazirines) or electrophiles can be incorporated to enable covalent labeling and permanent binding to the target, which is useful for target identification and validation. nih.govescholarship.org

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 3,4-Dimethyl-5-sulfamoylbenzoic acid in complex matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly used, as described in pharmacopeial guidelines for sulfamoylbenzoic acid derivatives. For example, reverse-phase C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% trifluoroacetic acid) provide optimal separation . Validation parameters (linearity, LOD/LOQ, precision) should adhere to ICH Q2(R1) guidelines. Mass spectrometry (LC-MS/MS) is recommended for trace analysis in biological samples .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

- Methodology : Stepwise sulfonation and methylation reactions under controlled temperatures (e.g., 60–80°C) reduce side products. Use of protecting groups (e.g., tert-butyl for carboxylic acid) during sulfamoylation prevents undesired substitutions. Post-synthesis purification via recrystallization (ethanol/water) or preparative HPLC ensures ≥98% purity . Impurity profiling should follow EP/USP monographs for related sulfamoylbenzoic acids .

Q. What are the critical stability-indicating parameters for this compound under storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic analysis via HPLC-UV and Karl Fischer titration assess degradation (e.g., hydrolysis of sulfamoyl group) and moisture uptake. Photostability testing under ICH Q1B conditions (exposure to UV/visible light) identifies light-sensitive functional groups .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

- Methodology : Use computational tools (COSMO-RS simulations) to predict solubility behavior based on molecular descriptors. Experimentally, employ shake-flask methods with HPLC quantification under controlled pH (2–8) and ionic strength. Conflicting results may arise from polymorphic forms; characterize crystallinity via PXRD and DSC .

Q. What mechanistic insights explain its inhibitory activity against carbonic anhydrase isoforms?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations can map interactions between the sulfamoyl group and enzyme active sites (e.g., Zn²⁺ coordination). Validate with enzyme kinetics (Km/Vmax shifts) and site-directed mutagenesis of key residues (e.g., Thr199 in CA II) . Compare with structurally related inhibitors (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to identify SAR trends .

Q. How do crystallographic studies resolve ambiguities in its solid-state conformation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) minimizes thermal motion artifacts. Analyze intermolecular interactions (H-bonding between sulfamoyl and carboxylic groups) using Mercury software. For poorly diffracting crystals, synchrotron radiation or microED techniques are advised .

Methodological Challenges & Solutions

Q. What strategies mitigate interference from matrix effects in biological samples during quantification?

- Solution : Use isotope-labeled internal standards (e.g., ¹³C-labeled analog) for LC-MS/MS to correct for ion suppression/enhancement. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) improves selectivity by removing phospholipids and proteins .

Q. How can researchers validate novel synthetic pathways for scalability and reproducibility?

- Solution : Apply Quality by Design (QbD) principles: Define Critical Process Parameters (CPPs) via DoE (e.g., reaction time, temperature) and monitor with PAT tools (in-situ FTIR for real-time reaction profiling). Pilot-scale batches (1–10 kg) should confirm robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.